

Stability data for methyl ester nicotinate intermediates

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Compound of Interest

Compound Name: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

CAS No.: 1211770-65-8

Cat. No.: B596112

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Executive Summary

Methyl Nicotinate (MN) serves as a critical intermediate in pharmaceutical synthesis and a functional rubefacient in topical formulations. Unlike standard lipophilic esters, MN presents a unique stability profile driven by the electron-withdrawing nature of the pyridine ring.

Key Stability Takeaways:

- Primary Failure Mode: Hydrolysis to Nicotinic Acid (Niacin) and Methanol.
- Critical Control Point (CCP): pH. The ester bond is highly labile in alkaline conditions () due to the inductive effect of the pyridine nitrogen.
- Storage Mandate: Store at in glass. MN has a low melting point (); ambient storage can lead to phase changes and accelerated degradation.
- Shelf Life: In aqueous solution at , degradation is approximately

per annum.[1]

Chemical Basis of Stability

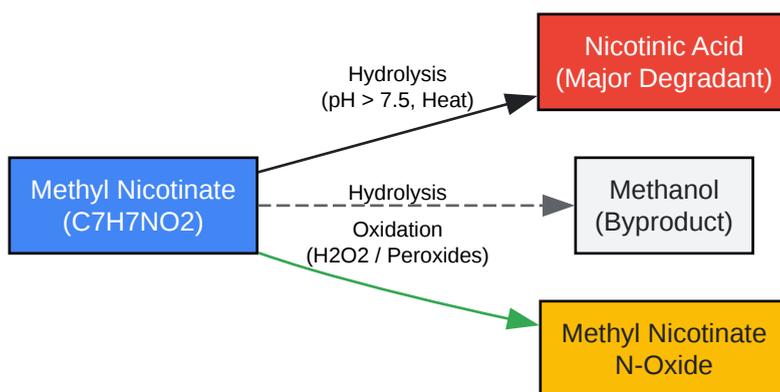
To control stability, one must understand the mechanism. The pyridine ring in Methyl Nicotinate acts as an electron sink. The nitrogen atom (electronegative) withdraws electron density from the ring, making the carbonyl carbon of the ester group more electrophilic than in analogous benzene esters (e.g., methyl benzoate).

Mechanistic Implications:

- **Alkaline Lability:** The increased electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (). Even mild alkalinity can trigger rapid hydrolysis.
- **N-Oxidation:** Under strong oxidative stress, the pyridine nitrogen can oxidize to form Methyl Nicotinate N-oxide, though this is secondary to hydrolysis.

Diagram 1: Degradation Pathways

This diagram illustrates the primary and secondary degradation routes for Methyl Nicotinate.



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Caption: Primary degradation via hydrolysis to Nicotinic Acid and secondary oxidation pathway.

Aqueous & pH-Dependent Stability Data

The following data summarizes the stability kinetics of MN in aqueous environments. Note that the hydrolysis follows pseudo-first-order kinetics under buffered conditions.[2]

Table 1: Hydrolysis Kinetics & Storage Data

Parameter	Condition	Rate / Observation	Implication
Shelf Stability	Aqueous, , pH Neutral	degradation / year	Highly stable if refrigerated and buffered.
Alkaline Hydrolysis	pH 9.0,	hours (Estimated)	Avoid alkaline buffers/excipients.
Acid Hydrolysis	pH 2.0,	Negligible degradation	MN is relatively acid-stable.
Thermal Stress	Solid State,	Phase change (Melting)	Risk of sublimation and accelerated kinetics.

Technical Insight: Data indicates that MN solutions stored at

for over 1000 days showed no significant difference in biological activity (vasodilation) compared to fresh batches, confirming that low-temperature storage effectively arrests hydrolysis.

Analytical Methodologies

For stability indicating assays, a Reverse Phase HPLC (RP-HPLC) method is required. UV detection is suitable due to the pyridine chromophore.

Recommended Method Parameters:

- Column: C18 (e.g., Supelcosil LC-18 or equivalent),

,

[1]

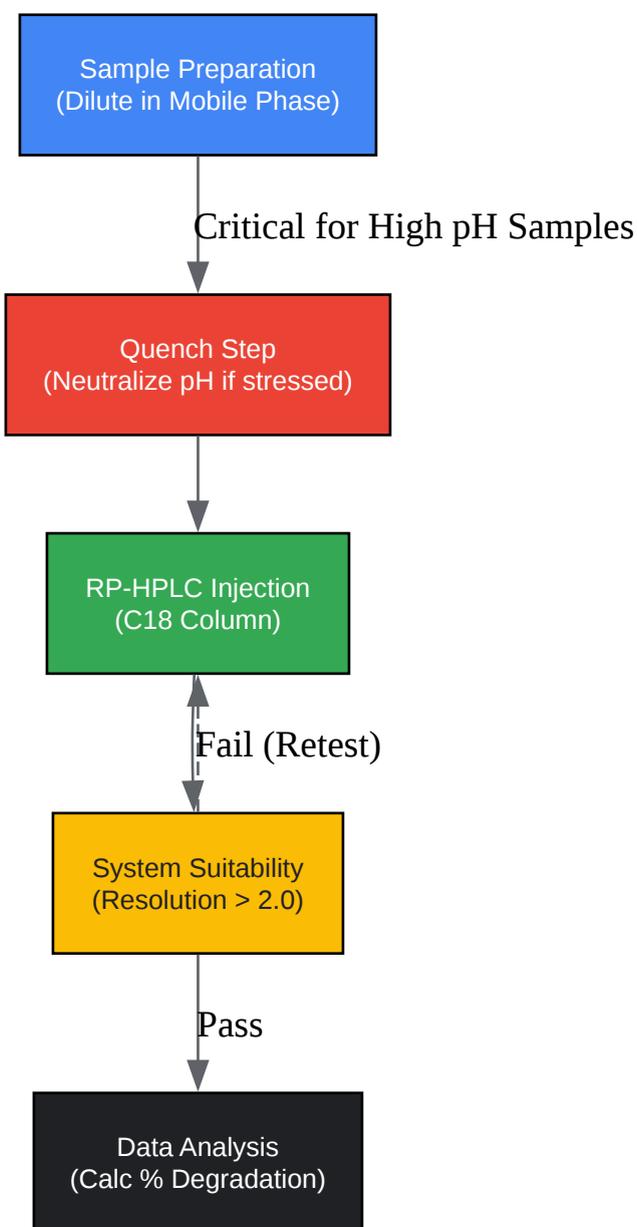
- Mobile Phase: Methanol : Water (25:75 v/v). Note: For LC-MS compatibility, use 0.1% Formic Acid.[3]
- Flow Rate:
.
- Detection: UV @ 263 nm (Max absorption for nicotinate).[1]
- Retention Times:
 - Nicotinic Acid (Degradant):

(Elutes early due to polarity).
 - Methyl Nicotinate (API):

.[1]

Diagram 2: Stability Analysis Workflow

A self-validating workflow to ensure data integrity during stability testing.



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Caption: Analytical workflow emphasizing the quenching step to prevent on-column degradation.

Experimental Protocols: Forced Degradation

To validate the stability-indicating nature of your analytical method, perform the following stress tests. These are aligned with ICH Q1A (R2) guidelines but optimized for the specific lability of MN.

Protocol A: Base Hydrolysis (High Severity)

Rationale: This is the most likely degradation pathway.

- Prepare a solution of MN in water.
- Add to reach pH 10–11.
- Incubate at Room Temperature (RT) for 2–4 hours.
- Stop Point: Neutralize immediately with to pH 7.0.
- Expected Result: 10–20% conversion to Nicotinic Acid.

Protocol B: Thermal/Humidity Stress

Rationale: Testing the impact of the low melting point (

).

- Place solid MN in an open vial.
- Incubate at for 7 days.
- Observation: Monitor for melting (liquefaction) and color change (yellowing indicates oxidation).
- Dilute in mobile phase and analyze.

Protocol C: Oxidative Stress

Rationale: To check for N-oxide formation.

- Prepare

MN in

.

- Incubate at RT for 24 hours.
- Analyze for late-eluting impurities (N-oxides are often more polar but retention can vary based on pH).

References

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